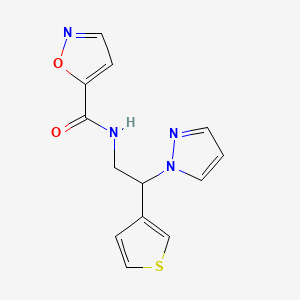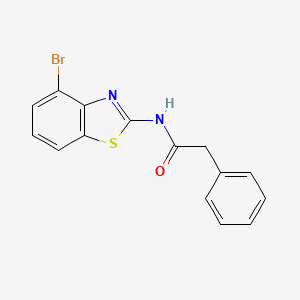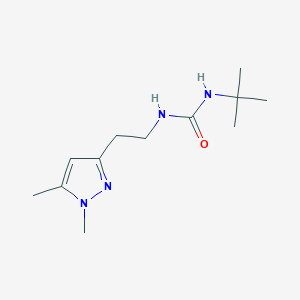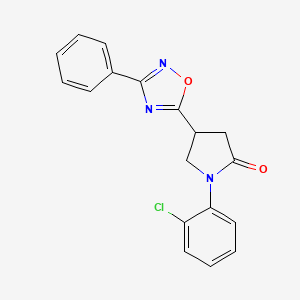
3-(2-chloropropanamido)-N,N-diethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloropropanamido)-N,N-diethylbenzamide, also known as CPDB, is a synthetic compound that has been widely used in scientific research. CPDB belongs to the class of amides and contains a benzene ring, a chloropropane group, and a diethylamino group. This compound has shown potential in various fields of research, including cancer treatment, pain management, and neurology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the reaction of 2-chloropropanoyl chloride with N,N-diethylaniline followed by reaction with benzoyl chloride.
Starting Materials
2-chloropropanoyl chloride, N,N-diethylaniline, benzoyl chloride, anhydrous sodium carbonate, anhydrous ether, anhydrous dichloromethane, anhydrous tetrahydrofuran, anhydrous ethanol
Reaction
Step 1: Dissolve 2-chloropropanoyl chloride in anhydrous dichloromethane and add N,N-diethylaniline dropwise with stirring. Maintain the reaction mixture at 0-5°C for 1 hour., Step 2: Add anhydrous sodium carbonate to the reaction mixture and stir for 30 minutes., Step 3: Extract the product with anhydrous ether and wash the organic layer with water and brine., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(2-chloropropanamido)-N,N-diethylaniline., Step 5: Dissolve 3-(2-chloropropanamido)-N,N-diethylaniline in anhydrous tetrahydrofuran and add benzoyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 2 hours., Step 6: Quench the reaction by adding anhydrous ethanol and stir for 30 minutes., Step 7: Extract the product with anhydrous ether and wash the organic layer with water and brine., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-(2-chloropropanamido)-N,N-diethylbenzamide.
Wirkmechanismus
The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 3-(2-chloropropanamido)-N,N-diethylbenzamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
3-(2-chloropropanamido)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(2-chloropropanamido)-N,N-diethylbenzamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have analgesic properties and can be used in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-(2-chloropropanamido)-N,N-diethylbenzamide is also stable and can be stored for extended periods without degradation. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-chloropropanamido)-N,N-diethylbenzamide. One potential direction is the development of 3-(2-chloropropanamido)-N,N-diethylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of 3-(2-chloropropanamido)-N,N-diethylbenzamide's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of 3-(2-chloropropanamido)-N,N-diethylbenzamide for therapeutic use.
Conclusion
In conclusion, 3-(2-chloropropanamido)-N,N-diethylbenzamide is a synthetic compound that has shown potential in various fields of scientific research. 3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment, pain management, and neurology. The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments, including its availability and stability. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on 3-(2-chloropropanamido)-N,N-diethylbenzamide should focus on the development of analogs with improved pharmacological properties and the investigation of its potential in the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that 3-(2-chloropropanamido)-N,N-diethylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have anti-inflammatory properties and can be used in the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropropanamido)-N,N-diethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2458223.png)
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2458228.png)

![2-(4-Bromophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2458231.png)
